molecular formula C9H12N2O3 B13914216 2-Isopropyl-1-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid

2-Isopropyl-1-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid

Cat. No.: B13914216
M. Wt: 196.20 g/mol
InChI Key: KMMWNISBLXKREF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Isopropyl-1-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid is a compound belonging to the class of dihydropyrimidines. This compound has garnered attention due to its potential applications in various fields, including medicinal chemistry and industrial processes. Its unique structure, characterized by the presence of an isopropyl group, a methyl group, and a carboxylic acid moiety, contributes to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Isopropyl-1-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of appropriate aldehydes with urea or thiourea, followed by cyclization and subsequent functional group modifications. The reaction conditions often require the use of catalysts, such as acids or bases, and controlled temperatures to ensure the desired product yield and purity .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of solvents, catalysts, and purification techniques is optimized to maximize efficiency and minimize costs. Advanced techniques such as high-performance liquid chromatography (HPLC) and crystallization are employed to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions: 2-Isopropyl-1-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted pyrimidine derivatives, which can be further utilized in different applications .

Mechanism of Action

The mechanism of action of 2-Isopropyl-1-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. For instance, as a xanthine oxidase inhibitor, it binds to the active site of the enzyme, preventing the oxidation of hypoxanthine to xanthine and subsequently to uric acid. This inhibition is facilitated by hydrogen bonding and hydrophobic interactions with key residues in the enzyme’s active site .

Comparison with Similar Compounds

  • 2-Methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid
  • 2-(4-alkoxy-3-cyano)phenyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid
  • 6-oxo-1,6-dihydropyrimidine-2,5-dicarboxamide derivatives

Comparison: Compared to its analogs, 2-Isopropyl-1-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid exhibits unique properties due to the presence of the isopropyl and methyl groups, which influence its chemical reactivity and biological activity. Its specificity as a xanthine oxidase inhibitor and its potential therapeutic applications make it a compound of significant interest .

Properties

Molecular Formula

C9H12N2O3

Molecular Weight

196.20 g/mol

IUPAC Name

1-methyl-6-oxo-2-propan-2-ylpyrimidine-5-carboxylic acid

InChI

InChI=1S/C9H12N2O3/c1-5(2)7-10-4-6(9(13)14)8(12)11(7)3/h4-5H,1-3H3,(H,13,14)

InChI Key

KMMWNISBLXKREF-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC=C(C(=O)N1C)C(=O)O

Origin of Product

United States

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